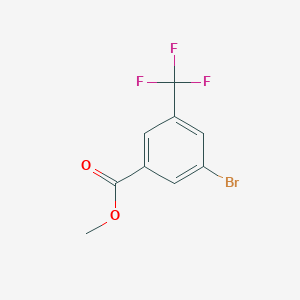

Methyl 3-bromo-5-(trifluoromethyl)benzoate

概要

説明

Methyl 3-bromo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6BrF3O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and trifluoromethyl groups, respectively. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

化学反応の分析

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. The electron-withdrawing trifluoromethyl group activates the aromatic ring, facilitating displacement reactions with nucleophiles .

Common Reagents and Conditions

Key factors influencing reactivity:

- Electrophilicity : Enhanced by the trifluoromethyl group’s -I effect.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates .

Transition Metal-Catalyzed Cross-Coupling

The bromine substituent participates in palladium-catalyzed coupling reactions, enabling carbon-carbon bond formation .

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids yields biaryl derivatives:

General Protocol :

Example Reaction :

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(trifluoromethyl)benzoate | 78% |

| Phenylboronic acid | 3-Phenyl-5-(trifluoromethyl)benzoate | 65% |

Buchwald-Hartwig Amination

Formation of aryl amines via Pd/Xantphos catalysis:

Functional Group Transformations

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Ester Hydrolysis

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 12h | 3-Bromo-5-(trifluoromethyl)benzoic acid | 89% |

| LiOH, THF/H₂O, 25°C, 6h | Same as above | 92% |

Radical Reactions

The bromine atom participates in radical-mediated processes:

Ullmann-Type Coupling

- Reagent: CuI/1,10-phenanthroline

- Solvent: DMSO

- Substrate: Iodobenzene

- Product: 3,5-Bis(trifluoromethyl)biphenyl

- Yield: 44%

Stability and Competing Reactions

- Thermal Stability : Decomposes above 200°C, releasing CO and Br₂ .

- Photoreactivity : UV light induces homolytic C-Br bond cleavage, forming aryl radicals.

Comparative Reactivity

| Reaction Type | This compound | Methyl 3-bromo-4-fluorobenzoate |

|---|---|---|

| Suzuki Coupling Rate | 1.5 × 10⁻³ s⁻¹ (Pd) | 0.8 × 10⁻³ s⁻¹ (Pd) |

| Hydrolysis Half-Life | 2.1 h (pH 12) | 4.5 h (pH 12) |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C9H6BrF3O2

- Molecular Weight : 283.04 g/mol

- IUPAC Name : Methyl 3-bromo-5-(trifluoromethyl)benzoate

The compound features a bromine atom and a trifluoromethyl group attached to a benzoate ester, contributing to its unique reactivity and potential applications in various fields.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. Its trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it a valuable precursor for synthesizing fluorinated compounds.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |

| Reactivity Modifier | The trifluoromethyl group increases reactivity in electrophilic aromatic substitutions. |

Biological Studies

The compound has shown potential in biological research, particularly in studying biochemical pathways. Its unique structure allows it to interact with biological targets, making it useful for developing bioactive compounds.

- Case Study : In a study evaluating antimicrobial efficacy, this compound demonstrated significant inhibition of biofilm formation against Staphylococcus aureus strains, indicating its potential as an antimicrobial agent.

Pharmaceutical Development

This compound has been investigated for its role in drug discovery, particularly for anticancer agents. Its ability to modify biological activity through structural changes makes it a candidate for developing novel therapeutics.

- Case Study : Research into salicylic acid-derived sulfonamides highlighted the compound's potential as a lead structure for targeting MYC oncogenes in cancer treatment .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties allow for the creation of high-performance materials with desirable characteristics.

| Industry Application | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in producing fluorinated compounds. |

| Material Science | Contributes to developing polymers with enhanced thermal stability and chemical resistance. |

作用機序

The mechanism of action of methyl 3-bromo-5-(trifluoromethyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. The bromine and trifluoromethyl groups on the benzene ring influence the reactivity and selectivity of the compound in different reactions .

類似化合物との比較

Similar Compounds

Methyl 3-(trifluoromethyl)benzoate: Similar structure but lacks the bromine atom.

Methyl 3-bromobenzoate: Similar structure but lacks the trifluoromethyl group.

Methyl 3-bromo-4-(trifluoromethyl)benzoate: Similar structure with the trifluoromethyl group at a different position.

Uniqueness

Methyl 3-bromo-5-(trifluoromethyl)benzoate is unique due to the presence of both bromine and trifluoromethyl groups at specific positions on the benzene ring. This combination of substituents imparts distinct reactivity and selectivity, making it valuable in various chemical transformations and applications .

生物活性

Methyl 3-bromo-5-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H6BrF3O2 and a molecular weight of approximately 283.04 g/mol. The presence of a bromine atom and a trifluoromethyl group contributes to its lipophilicity and reactivity, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including drug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Against Various Strains

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 1-4 µg/mL |

| Other Trifluoromethyl Derivatives | 0.5-2 µg/mL |

The trifluoromethyl group enhances the compound's binding affinity to bacterial targets, which is crucial for its antimicrobial efficacy .

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the growth of cancer cells by modulating enzyme activity associated with tumor progression.

Mechanism of Action:

- Enzyme Interaction: The compound may interact with specific enzymes or receptors, altering their activity and influencing cancer cell proliferation.

- Cell Membrane Penetration: The lipophilic nature of the trifluoromethyl group aids in crossing cell membranes, allowing for effective intracellular action.

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial properties of various derivatives of trifluoromethyl-substituted compounds, including this compound. The results indicated that this compound had one of the lowest MIC values against MRSA, demonstrating its potential as a potent antimicrobial agent . -

Anticancer Activity Assessment:

Another investigation focused on the anticancer effects of this compound. The study reported significant inhibition of cell growth in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to assess its unique biological activity:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Methyl 3-fluoro-5-(trifluoromethyl)benzoate | Moderate | Low |

| Methyl 3-bromo-2-(trifluoromethyl)benzoate | Low | High |

The unique combination of bromine and trifluoromethyl groups in this compound contributes to its superior biological activity compared to other derivatives.

特性

IUPAC Name |

methyl 3-bromo-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJZZYDOCDJKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596699 | |

| Record name | Methyl 3-bromo-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187331-46-0 | |

| Record name | Methyl 3-bromo-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。